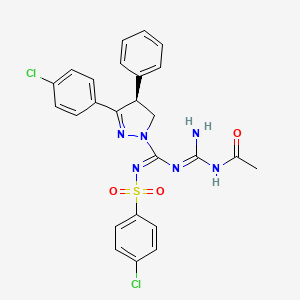
CB1R/AMPK modulator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB1R/AMPK modulator 1 is a compound that targets the cannabinoid receptor type 1 (CB1R) and the adenosine monophosphate-activated protein kinase (AMPK) pathway. The cannabinoid receptor type 1 is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes, including hunger, memory, gastrointestinal activity, and pain. The adenosine monophosphate-activated protein kinase pathway is involved in cellular energy homeostasis. Modulating these pathways can have significant implications for treating conditions such as obesity, neurodegenerative disorders, and chronic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CB1R/AMPK modulator 1 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions to form the final compound. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
CB1R/AMPK modulator 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.
Substitution: Halogens, nucleophiles, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
CB1R/AMPK modulator 1 has a wide range of scientific research applications:
Mechanism of Action
CB1R/AMPK modulator 1 exerts its effects by targeting the cannabinoid receptor type 1 and the adenosine monophosphate-activated protein kinase pathway. The cannabinoid receptor type 1 is a G protein-coupled receptor that, when activated, can influence various physiological processes. The adenosine monophosphate-activated protein kinase pathway is involved in cellular energy homeostasis and can be activated or inhibited by various signals. This compound can modulate these pathways, leading to changes in cellular energy levels, mitochondrial function, and apoptosis .
Comparison with Similar Compounds
CB1R/AMPK modulator 1 is unique in its ability to modulate both the cannabinoid receptor type 1 and the adenosine monophosphate-activated protein kinase pathway. Similar compounds include:
Cannabidiol: Acts as a non-competitive negative allosteric modulator of the cannabinoid receptor type 1.
GPR55 modulators: Compounds that interact with GPR55, another receptor involved in cannabinoid signaling.
This compound stands out due to its dual-targeting mechanism, which offers potential therapeutic advantages over compounds that target only one pathway .
Properties
Molecular Formula |
C25H22Cl2N6O3S |
|---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
N-[(E)-N'-[(E)-C-[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-(4-chlorophenyl)sulfonylcarbonimidoyl]carbamimidoyl]acetamide |
InChI |
InChI=1S/C25H22Cl2N6O3S/c1-16(34)29-24(28)30-25(32-37(35,36)21-13-11-20(27)12-14-21)33-15-22(17-5-3-2-4-6-17)23(31-33)18-7-9-19(26)10-8-18/h2-14,22H,15H2,1H3,(H3,28,29,30,32,34)/t22-/m1/s1 |
InChI Key |
MYODGSDMTZTLQA-JOCHJYFZSA-N |
Isomeric SMILES |
CC(=O)N/C(=N/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N |
Canonical SMILES |
CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















